N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is a complex organic compound that features a unique structure combining a pyridine ring, a thiazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.
Attachment of the pyridine ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridine ring is coupled with a halogenated thiazole.
Introduction of the cyclohexyl group: This can be done through a reductive amination reaction, where the cyclohexyl group is introduced to the amine group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts for the reductive amination step.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the methylamino group to form a nitroso or nitro derivative.
Reduction: The compound can be reduced at the thiazole ring to form a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving the pyridine and thiazole rings.
Mechanism of Action
The mechanism of action of N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes that contain binding sites for the pyridine or thiazole rings. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-((4-(Amino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine: Similar structure but lacks the methyl group on the amino group.
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylimidazol-2-amine: Similar structure but contains an imidazole ring instead of a thiazole ring.
Uniqueness
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is unique due to its combination of a pyridine ring, a thiazole ring, and a cyclohexyl group. This unique structure gives it distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C22H26N4S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[6-[[4-(methylamino)cyclohexyl]methyl]pyridin-2-yl]-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H26N4S/c1-23-18-12-10-16(11-13-18)14-19-8-5-9-21(25-19)26-22-24-15-20(27-22)17-6-3-2-4-7-17/h2-9,15-16,18,23H,10-14H2,1H3,(H,24,25,26) |
InChI Key |
MEIAWWUHZUZPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)CC2=NC(=CC=C2)NC3=NC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.